methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Description
Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C13H14ClNO3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.0662210 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C12H12ClNO3, features a pyrrolidine core substituted with a chlorophenyl group. The structure can be represented as follows:
Synthesis
The compound is synthesized through typical esterification reactions involving the corresponding carboxylic acid and methanol. The synthesis pathway typically includes the following steps:
- Formation of Carboxylic Acid : Start with 1-(2-chlorophenyl)methyl-5-oxopyrrolidine-3-carboxylic acid.
- Esterification : React the carboxylic acid with methanol in the presence of an acid catalyst to yield this compound .
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging method and reducing power assays.
Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |
---|---|---|
This compound | 88.6% | 1.149 |
Ascorbic Acid (control) | 87.7% | - |
The results indicate that this compound possesses a high DPPH radical scavenging ability, comparable to that of ascorbic acid, which is a well-known antioxidant .
Anti-inflammatory Activity
In addition to its antioxidant properties, this compound has been implicated in anti-inflammatory activities. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines, thus offering potential therapeutic applications in conditions characterized by inflammation .
Case Study 1: Antioxidant Efficacy
A study conducted on various pyrrolidine derivatives, including this compound, revealed that this compound exhibited superior antioxidant activity compared to other synthesized derivatives. The introduction of the chlorophenyl group significantly enhanced its radical scavenging capabilities, suggesting a structure-activity relationship where specific substitutions can lead to improved biological performance .
Case Study 2: In Vivo Studies
In vivo studies have shown that this compound can reduce oxidative stress markers in animal models subjected to induced oxidative damage. These findings support its potential use in developing therapeutic agents for oxidative stress-related diseases .
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-4-2-3-5-11(9)14/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXTURWAFWLXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.